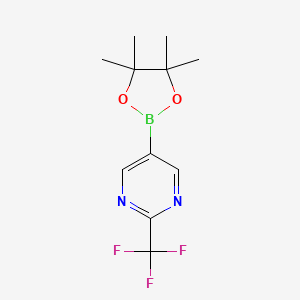![molecular formula C11H19NO4 B6206288 rac-2-[(1s,3s)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid, cis CAS No. 1434141-68-0](/img/new.no-structure.jpg)
rac-2-[(1s,3s)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-2-[(1s,3s)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid, cis: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a cyclobutyl ring, which is a four-membered carbon ring, and a tert-butoxycarbonyl (Boc) protected amino group. The presence of the Boc group makes it a valuable intermediate in peptide synthesis and other organic transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(1s,3s)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid, cis typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction of alkenes or through intramolecular cyclization of suitable precursors.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination of a suitable precursor.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Peptide Synthesis: The compound is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Organic Synthesis: It serves as a building block for the synthesis of various organic compounds.
Biology
Enzyme Inhibition Studies: The compound can be used to study the inhibition of specific enzymes, providing insights into enzyme function and regulation.
Medicine
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of rac-2-[(1s,3s)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then interact with the active site of enzymes or bind to receptors. This interaction can lead to inhibition or modulation of enzyme activity or receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
rac-2-[(1s,3s)-3-amino-cyclobutyl]acetic acid: Lacks the Boc protection, making it more reactive but less stable.
rac-2-[(1s,3s)-3-{[(benzyloxy)carbonyl]amino}cyclobutyl]acetic acid: Features a different protecting group, which may affect its reactivity and stability.
rac-2-[(1s,3s)-3-{[(methoxy)carbonyl]amino}cyclobutyl]acetic acid: Another variant with a different protecting group, influencing its chemical properties.
Uniqueness
rac-2-[(1s,3s)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid, cis is unique due to the presence of the tert-butoxycarbonyl protecting group, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in organic synthesis and drug development.
Properties
CAS No. |
1434141-68-0 |
|---|---|
Molecular Formula |
C11H19NO4 |
Molecular Weight |
229.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



